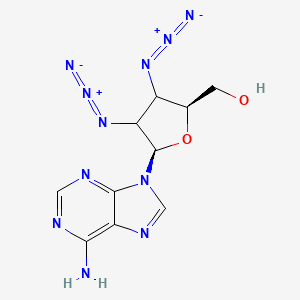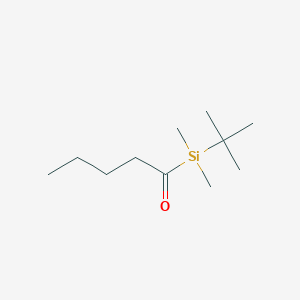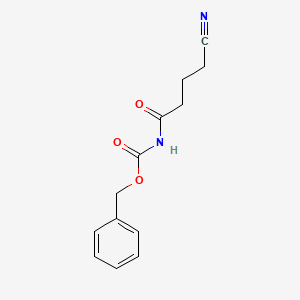
Adenosine, 2',3'-diazido-2',3'-dideoxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Adenosine, 2’,3’-diazido-2’,3’-dideoxy-: is a modified nucleoside analog. It is structurally similar to adenosine but lacks the hydroxyl groups at the 2’ and 3’ positions on the ribose ring, which are replaced by azido groups. This modification imparts unique chemical and biological properties to the compound, making it a valuable tool in various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of adenosine, 2’,3’-diazido-2’,3’-dideoxy- typically involves the selective substitution of the hydroxyl groups at the 2’ and 3’ positions of adenosine with azido groups. This can be achieved through a multi-step process:
Protection of the 5’-hydroxyl group: The 5’-hydroxyl group of adenosine is protected using a suitable protecting group such as a trityl or silyl group.
Activation of the 2’ and 3’ positions: The 2’ and 3’ hydroxyl groups are activated using reagents like tosyl chloride or mesyl chloride to form tosylates or mesylates.
Substitution with azide: The activated 2’ and 3’ positions are then treated with sodium azide to replace the tosyl or mesyl groups with azido groups.
Deprotection: The protecting group at the 5’ position is removed to yield the final product.
Industrial Production Methods: Industrial production of adenosine, 2’,3’-diazido-2’,3’-dideoxy- follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated synthesis equipment, high-purity reagents, and stringent quality control measures to ensure the consistency and purity of the final product.
化学反応の分析
Types of Reactions: Adenosine, 2’,3’-diazido-2’,3’-dideoxy- undergoes various chemical reactions, including:
Reduction: The azido groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The azido groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Reducing agents: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Cycloaddition: Alkynes, copper(I) catalysts.
Major Products:
Reduction: Adenosine, 2’,3’-diamino-2’,3’-dideoxy-.
Substitution: Adenosine derivatives with various substituents at the 2’ and 3’ positions.
Cycloaddition: Triazole-containing adenosine derivatives.
科学的研究の応用
Adenosine, 2’,3’-diazido-2’,3’-dideoxy- has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various nucleoside analogs and derivatives.
Biology: Employed in studies of nucleic acid metabolism and as a tool for labeling and tracking nucleic acids.
Medicine: Investigated for its potential antiviral and anticancer properties due to its ability to interfere with nucleic acid synthesis.
Industry: Utilized in the development of diagnostic assays and as a component in biochemical research kits.
作用機序
The mechanism of action of adenosine, 2’,3’-diazido-2’,3’-dideoxy- involves its incorporation into nucleic acids, where it acts as a chain terminator. The azido groups at the 2’ and 3’ positions prevent the formation of phosphodiester bonds, thereby inhibiting the elongation of nucleic acid chains. This property makes it a potent inhibitor of DNA and RNA polymerases, leading to the termination of nucleic acid synthesis.
類似化合物との比較
Adenosine, 2’,3’-dideoxy-: Lacks the azido groups and is used as a chain terminator in nucleic acid synthesis.
Adenosine, 2’,3’-didehydro-2’,3’-dideoxy-: Contains a double bond between the 2’ and 3’ positions and is also used as a chain terminator.
Adenosine, 2’,3’-diamino-2’,3’-dideoxy-: Contains amino groups instead of azido groups and has different chemical properties.
Uniqueness: Adenosine, 2’,3’-diazido-2’,3’-dideoxy- is unique due to the presence of azido groups, which impart distinct chemical reactivity and biological activity. The azido groups enable the compound to participate in “click chemistry” reactions, making it a valuable tool for bioconjugation and labeling studies.
特性
| 119644-21-2 | |
分子式 |
C10H11N11O2 |
分子量 |
317.27 g/mol |
IUPAC名 |
[(2S,5R)-5-(6-aminopurin-9-yl)-3,4-diazidooxolan-2-yl]methanol |
InChI |
InChI=1S/C10H11N11O2/c11-8-7-9(15-2-14-8)21(3-16-7)10-6(18-20-13)5(17-19-12)4(1-22)23-10/h2-6,10,22H,1H2,(H2,11,14,15)/t4-,5?,6?,10-/m1/s1 |
InChIキー |
WQZLKYFRGKFHEZ-CXEAJDPUSA-N |
異性体SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3C(C([C@H](O3)CO)N=[N+]=[N-])N=[N+]=[N-])N |
正規SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)N=[N+]=[N-])N=[N+]=[N-])N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Bis{4-[2-(prop-2-en-1-yl)phenoxy]phenyl}methanone](/img/structure/B14308004.png)
